molecular formula C18H19N5O B5983824 N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-pyridin-3-ylacetamide

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-pyridin-3-ylacetamide

Cat. No.: B5983824
M. Wt: 321.4 g/mol
InChI Key: GDALLIKDURWULU-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-pyridin-3-ylacetamide is a complex organic compound that features a pyrazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-pyridin-3-ylacetamide typically involves the reaction of 5-methyl-1-pyridin-2-ylpyrazole with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-pyridin-3-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-pyridin-3-ylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-2-yl)methanamine
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • Methyl 2-(pyridin-4-yl)acetate

Uniqueness

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-pyridin-3-ylacetamide is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13(22-18(24)10-15-6-5-8-19-11-15)16-12-21-23(14(16)2)17-7-3-4-9-20-17/h3-9,11-13H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDALLIKDURWULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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